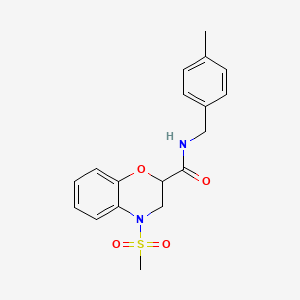![molecular formula C16H16N4O2 B11235816 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11235816.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a hydrazone moiety, which is further substituted with a 3,4-dimethoxybenzylidene group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzimidazole hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the hydrazone nitrogen.
Scientific Research Applications
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxybenzylidene)indan-1-one
- 2-(3,4-dimethoxybenzylidene)hydrazinoacetylamino-N-(4-ethoxyphenyl)benzamide
- 2-(3,4-dimethoxybenzylidene)hydrazino-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and a hydrazone moiety
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H16N4O2/c1-21-14-8-7-11(9-15(14)22-2)10-17-20-16-18-12-5-3-4-6-13(12)19-16/h3-10H,1-2H3,(H2,18,19,20)/b17-10+ |
InChI Key |
DJKQOEXUDHHMJK-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11235736.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-3-carboxamide](/img/structure/B11235743.png)
![2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11235745.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11235755.png)

![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide](/img/structure/B11235774.png)
![6-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11235802.png)

![2-(3,4-Dimethoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11235812.png)
![N~4~-(3-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11235814.png)

![6-ethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11235834.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11235837.png)
